MMB-FUBINACA: A Comprehensive Technical Overview
MMB-FUBINACA: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMB-FUBINACA, also known as AMB-FUBINACA and FUB-AMB, is a potent synthetic cannabinoid receptor agonist.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate reproducible research. All quantitative data is presented in structured tables for clear comparison.
Chemical Structure and Properties
MMB-FUBINACA is an indazole-based synthetic cannabinoid.[1][4] It is structurally characterized by a 4-fluorobenzyl substituted indazole core linked to a methyl L-valinate group via a carboxamide linker.[5][6] In the United States, MMB-FUBINACA is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[2][5][6]
| Identifier | Value |
| Formal Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester[5][6] |
| Synonyms | AMB-FUBINACA, FUB-AMB[1][5][6] |
| CAS Number | 1971007-92-7[1][5][6] |
| Molecular Formula | C₂₁H₂₂FN₃O₃[5][6] |
| Formula Weight | 383.4 g/mol [5][6] |
| SMILES | FC(C=C1)=CC=C1CN2N=C(C(N--INVALID-LINK--C(C)C)=O)C3=CC=CC=C32[5][6] |
| InChI Key | FRFFLYJQPCIIQB-SFHVURJKSA-N[5][6] |
Cannabinoid Receptor Binding and Functional Activity
MMB-FUBINACA is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs).[1] Its high affinity and efficacy at these receptors are responsible for its physiological and psychoactive effects.
Quantitative Data
The following tables summarize the binding affinity (Ki) and functional activity (EC₅₀) of MMB-FUBINACA and its close analog MDMB-FUBINACA at human CB1 and CB2 receptors.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Reference |
| MMB-FUBINACA | hCB1 | 10.04 | [7] |
| hCB2 | 0.786 | [7] | |
| MDMB-FUBINACA | hCB1 | 1.14 | [8] |
| hCB2 | 0.1228 | [8] |
Table 2: Functional Activity (EC₅₀)
| Compound | Assay | Receptor | EC₅₀ (nM) | Reference |
| MMB-FUBINACA | [³⁵S]GTPγS | hCB1 | 0.54 | [7] |
| hCB2 | 0.13 | [7] | ||
| cAMP Inhibition | hCB1 | 0.63 | [7] | |
| GIRK Activation | hCB1 | 2.0 | [7] | |
| hCB2 | 18 | [7] | ||
| MDMB-FUBINACA | [³⁵S]GTPγS | hCB1 | 0.2668 | [8] |
| hCB2 | 0.1411 | [8] |
Signaling Pathways
As an agonist at CB1 and CB2 receptors, MMB-FUBINACA activates intracellular signaling cascades through the G-protein subunit Gi/Go.[9] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][9] Additionally, it modulates ion channels, including the inhibition of N-type calcium channels and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels.[7][9] These actions collectively result in a dampening of neuronal activity.[9]
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of synthetic cannabinoids.[10]
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Objective: To determine the inhibitory constant (Ki) of MMB-FUBINACA for the hCB1 and hCB2 receptors.
-
Materials:
-
Membrane preparations from cells stably expressing either hCB1 or hCB2 receptors.
-
Radioligands: [³H]CP55,940 or a similar high-affinity agonist.
-
Test compound: MMB-FUBINACA.
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.
-
Non-specific binding control: A high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
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Glass fiber filters.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of MMB-FUBINACA in the assay buffer.
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC₅₀ value (concentration of MMB-FUBINACA that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This protocol measures the G-protein activation following receptor agonism.[10]
-
Objective: To determine the potency (EC₅₀) and efficacy of MMB-FUBINACA as an agonist at the hCB1 and hCB2 receptors.
-
Materials:
-
Membrane preparations from cells expressing hCB1 or hCB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound: MMB-FUBINACA.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.
-
GDP.
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of MMB-FUBINACA and GDP for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate for an additional 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Analyze the data using non-linear regression to determine EC₅₀ and Emax values.
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Analysis in Biological Matrices by LC-MS/MS
This protocol provides a general method for the extraction and analysis of MMB-FUBINACA from whole blood.[6]
-
Objective: To detect and quantify MMB-FUBINACA in whole blood samples.
-
Materials:
-
Whole blood sample.
-
Deuterated internal standard.
-
Supported Liquid Extraction (SLE) cartridge.
-
Ethyl acetate.
-
Acetonitrile, water, and formic acid for mobile phase.
-
UHPLC system coupled with a tandem mass spectrometer (MS/MS).
-
C18 reversed-phase column.
-
-
Procedure:
-
Sample Preparation: To 1 mL of whole blood, add the internal standard. Add 0.5 mL of deionized water and vortex.
-
Extraction: Load the sample onto an SLE cartridge and allow it to absorb. Elute the analytes with ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable gradient elution to separate MMB-FUBINACA. Monitor for specific precursor-to-product ion transitions for quantification.
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Toxicology and Metabolism
MMB-FUBINACA has been associated with numerous adverse health effects, including fatalities.[5][8] Its high potency at the CB1 receptor is believed to contribute to its toxicity. Metabolism is rapid and extensive, with hydrolysis of the methyl ester to the corresponding carboxylic acid being a primary metabolic pathway.[7] This metabolite is often the target analyte in forensic investigations.[7]
Conclusion
MMB-FUBINACA is a highly potent synthetic cannabinoid with significant affinity and efficacy for the CB1 and CB2 receptors. Its activity through these receptors initiates a cascade of intracellular signaling events that lead to the inhibition of neuronal activity. The provided data and protocols serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science who are studying this and other novel psychoactive substances.
References
- 1. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. cdn.who.int [cdn.who.int]
- 6. benchchem.com [benchchem.com]
- 7. ecddrepository.org [ecddrepository.org]
- 8. MDMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
